molecular formula C16H12O5 B11838869 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- CAS No. 101467-70-3

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-

Cat. No.: B11838869
CAS No.: 101467-70-3
M. Wt: 284.26 g/mol
InChI Key: STWLHRJLBIXUSE-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- is a flavonoid compound known for its diverse biological activities. This compound is part of the larger family of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between a hydroxybenzaldehyde and a dihydroxyacetophenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the formulation of dietary supplements and cosmetics due to its beneficial health effects.

Mechanism of Action

The biological effects of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Genistein: Another flavonoid with similar antioxidant and anticancer properties.

    Naringenin: Known for its anti-inflammatory and antioxidant activities.

    Pinocembrin: Exhibits antimicrobial and anti-inflammatory effects.

Uniqueness

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

CAS No.

101467-70-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one

InChI

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2

InChI Key

STWLHRJLBIXUSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O

Origin of Product

United States

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